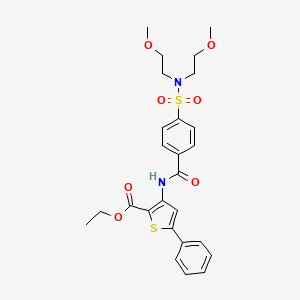

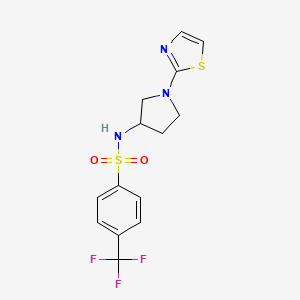

![molecular formula C13H8N4O3S B2772115 3-nitro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide CAS No. 899963-39-4](/img/structure/B2772115.png)

3-nitro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Thienopyrimidine derivatives are important and widely represented in medicinal chemistry as they are structural analogs of purines . They hold a unique place among fused pyrimidine compounds . They have various biological activities and are used as versatile synthons for the preparation of other compounds .

Synthesis Analysis

Thieno[3,2-d]pyrimidin-4-ones were synthesized in excellent yields (80-98%) by heating the respective thiophene-2-carboxamides in formic acid . The IR spectra of the compounds revealed the disappearance of NH2/NH bands of the precursor thiophene derivatives .

Molecular Structure Analysis

The structural and isoelectronic characteristics of thienopyrimidine-containing compounds are similar to those of purine . They have become an attractive structural feature in the production of pharmaceutical drugs .

Chemical Reactions Analysis

The most common synthetic methods of thieno[3,2-d]pyrimidin-4-ones involve cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal .

科学的研究の応用

Chemical Synthesis and Structural Analysis

Research into compounds with the thieno[2,3-d]pyrimidin-4-yl moiety often focuses on synthetic strategies and the elucidation of their chemical properties. The pyranopyrimidine core, closely related to thienopyrimidines, is noted for its synthetic applications and bioavailability, suggesting that derivatives such as 3-nitro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide could have significant synthetic and medicinal interest. Hybrid catalysts play a crucial role in synthesizing pyranopyrimidine scaffolds, highlighting the compound's potential versatility in drug development and chemical synthesis (Parmar, Vala, & Patel, 2023).

Pharmacological Exploration

Compounds with nitro and thienopyrimidin-4-yl groups have been investigated for their pharmacological potential. The broad applicability of such structures, especially in the context of antitumor activity, has been reviewed. For example, imidazole derivatives, which share structural similarities with thienopyrimidines, demonstrate significant antitumor activities. This suggests potential research avenues for this compound in the realm of anticancer drug development (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009).

Environmental and Material Science Applications

While not directly related to this compound, studies on the environmental impact and material science applications of structurally related nitroaromatic compounds provide insights into potential interdisciplinary applications. For instance, nitroimidazoles, with structural motifs akin to thienopyrimidines, have found applications beyond medicine, including diagnostics and material science, suggesting potential environmental and materials science applications for the compound (Li et al., 2018).

作用機序

Target of Action

The primary target of 3-nitro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide is the Cytochrome bd oxidase (Cyt-bd) . Cyt-bd is an attractive drug target in Mycobacterium tuberculosis, especially in the context of developing a drug combination targeting energy metabolism .

Mode of Action

The compound inhibits Cyt-bd . The inhibition of Cyt-bd leads to a disruption in the energy metabolism of the Mycobacterium tuberculosis, which can result in the death of the bacteria .

Biochemical Pathways

The compound affects the energy metabolism pathway of Mycobacterium tuberculosis by inhibiting the function of Cyt-bd . This inhibition disrupts the normal functioning of the bacteria, leading to its death .

Result of Action

The compound displays activity against Mycobacterium bovis BCG and the Mycobacterium tuberculosis clinical isolate strain N0145 with ATP IC50 values from 6 to 54 μM in the presence of Q203 only, as expected from a Cyt-bd inhibitor . All derivatives were much less potent against mycobacterium tuberculosis h37rv compared to n0145 .

Action Environment

The efficacy of the compound can be influenced by the expression levels of the Cyt-bd-encoding genes in the bacteria . For example, the compound was less potent against Mycobacterium tuberculosis H37Rv strain, which may be attributed to the higher expression of the Cyt-bd-encoding genes in this laboratory-adapted strain .

将来の方向性

特性

IUPAC Name |

3-nitro-N-thieno[2,3-d]pyrimidin-4-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N4O3S/c18-12(8-2-1-3-9(6-8)17(19)20)16-11-10-4-5-21-13(10)15-7-14-11/h1-7H,(H,14,15,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFHFNAHJXMATLM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=C3C=CSC3=NC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

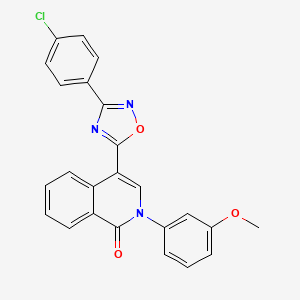

![(2-Methyl-1,3-thiazol-4-yl)-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]methanone](/img/structure/B2772035.png)

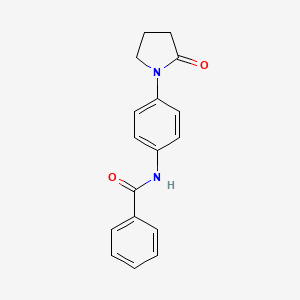

![2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(4-methylphenyl)acetamide](/img/no-structure.png)

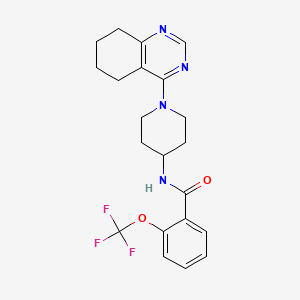

![4-Chloro-3-[(2-methoxy-5-nitrophenyl)sulfamoyl]benzoic acid](/img/structure/B2772043.png)

![2-(5-Chlorothiophen-2-yl)-1-(4-(4,7-dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2772046.png)

![3-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine](/img/structure/B2772049.png)

![2-(Benzylthio)-1-(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)ethanone](/img/structure/B2772051.png)

![2-hydroxy-N-isopentyl-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2772052.png)